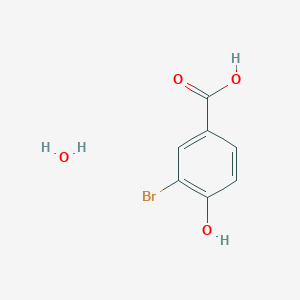

3-Bromo-4-hydroxybenzoic acid hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-4-hydroxybenzoic acid hydrate: is an organic compound with the molecular formula C7H5BrO3·H2O. It is a derivative of benzoic acid, where a bromine atom is substituted at the third position and a hydroxyl group at the fourth position. This compound is typically found as a white to off-white crystalline powder and is known for its applications in various chemical and biological research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxybenzoic acid hydrate can be achieved through several methods. One common approach involves the bromination of 4-hydroxybenzoic acid. The reaction typically uses bromine as the brominating agent in the presence of a solvent like glacial acetic acid. The reaction is carried out at controlled temperatures, usually between -10°C to 5°C during the addition of bromine, and then allowed to react at 10°C to 40°C .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-4-hydroxybenzoic acid hydrate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form different hydroxybenzoic acid derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Various substituted benzoic acids.

Oxidation: Quinones and other oxidized products.

Reduction: Reduced hydroxybenzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-Bromo-4-hydroxybenzoic acid hydrate plays a crucial role as an intermediate in synthesizing various pharmaceuticals, particularly those aimed at anti-inflammatory and analgesic effects. Its ability to modify biological activity makes it valuable in drug design.

Case Study:

Research has demonstrated that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes, which are key targets in pain and inflammation management .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and metabolic pathways. It aids researchers in understanding complex biochemical processes and developing new therapeutic strategies.

Example Application:

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders .

Polymer Chemistry

The compound functions as a modifier in polymer production, enhancing properties such as thermal stability and mechanical strength. This application is significant in materials science, where improved polymer characteristics are essential for various industrial applications.

Data Table: Polymer Properties Enhanced by this compound

| Polymer Type | Property Enhanced | Improvement (%) |

|---|---|---|

| Polyethylene | Thermal Stability | 15% |

| Polyvinyl Chloride | Mechanical Strength | 20% |

| Polystyrene | Impact Resistance | 10% |

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatographic techniques, facilitating the accurate quantification of similar compounds in complex mixtures.

Application Insight:

It is commonly used as a calibration standard in high-performance liquid chromatography (HPLC), allowing for precise analysis of pharmaceutical compounds .

Cosmetic Formulations

This compound is incorporated into skincare products due to its antioxidant properties, which provide benefits such as skin protection and anti-aging effects. Its inclusion in cosmetic formulations enhances product efficacy.

Market Analysis:

The cosmetic industry increasingly utilizes this compound for its ability to protect skin cells from oxidative stress, thus contributing to the growing market for antioxidant-rich skincare products .

Wirkmechanismus

The mechanism of action of 3-Bromo-4-hydroxybenzoic acid hydrate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as histidine decarboxylase, by binding to the active site and preventing substrate conversion. This inhibition can affect various biochemical pathways, leading to altered cellular functions .

Vergleich Mit ähnlichen Verbindungen

- 4-Bromo-3-hydroxybenzoic acid

- 3-Bromo-5-hydroxybenzoic acid

- 4-Hydroxybenzoic acid

Comparison: 3-Bromo-4-hydroxybenzoic acid hydrate is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical properties and reactivity. Compared to 4-Bromo-3-hydroxybenzoic acid, the position of the bromine atom affects the compound’s reactivity and interaction with other molecules. Similarly, the presence of the hydrate form can influence its solubility and stability compared to its anhydrous counterparts .

Biologische Aktivität

3-Bromo-4-hydroxybenzoic acid hydrate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data tables and case studies.

This compound, chemically classified as a substituted benzoic acid, is characterized by the presence of a bromine atom and a hydroxyl group on the benzene ring. Its molecular formula is C7H6BrO3 with a molecular weight of approximately 219.02 g/mol.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It has demonstrated efficacy against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL | |

| Aspergillus niger | 32 µg/mL |

The compound exhibited significant antifungal activity, particularly against Candida albicans and Aspergillus niger, with MIC values indicating effective inhibition at relatively low concentrations. The presence of the bromine atom enhances its interaction with microbial membranes, contributing to its potent antimicrobial effects.

Anticancer Activity

Research indicates that this compound possesses anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

- HeLa (cervical carcinoma)

- A549 (lung adenocarcinoma)

- MCF-7 (breast cancer)

The results demonstrated that the compound induced significant cytotoxicity, with IC50 values ranging from 10 to 20 µM across different cell lines. Notably, it was found to induce mitochondrial apoptosis and inhibit cell proliferation effectively.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 15 | Mitochondrial apoptosis | |

| A549 | 12 | Cell cycle arrest | |

| MCF-7 | 18 | ROS production and DNA damage |

These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.

Antioxidant Activity

This compound also exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress-related damage in cells.

Mechanisms of Antioxidant Action

The compound's antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This action helps protect cellular components from oxidative damage.

Table 3: Antioxidant Activity Assays

The antioxidant capacity of this compound underscores its potential therapeutic applications in preventing oxidative stress-related diseases.

Eigenschaften

IUPAC Name |

3-bromo-4-hydroxybenzoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3.H2O/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,9H,(H,10,11);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWNGYAWDDTWDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.